molecular formula C26H31N3O7S B2435127 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate CAS No. 1351648-06-0

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate

Cat. No.: B2435127
CAS No.: 1351648-06-0
M. Wt: 529.61
InChI Key: SSFRVBTVAMGHID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole and piperidine rings. The sulfonyl group could be introduced via a sulfonation reaction, and the final compound could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole and piperidine rings would add a level of rigidity to the structure, while the sulfonyl group would likely be quite reactive .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzimidazole ring could participate in electrophilic aromatic substitution reactions, while the piperidine ring could undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the sulfonyl group could make the compound more polar and potentially more soluble in water .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds similar to 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate have shown significant antimicrobial and antifungal activities. Azole-containing piperazine derivatives, for instance, exhibited moderate to significant in vitro antibacterial and antifungal effects, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010). Similarly, derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime have been synthesized and showed preliminary antimycotic activity (Raga et al., 1992).

Cancer Treatment

Compounds similar to the oxalate have been investigated for their potential in cancer treatment. For example, a potent anaplastic lymphoma kinase (ALK) inhibitor was studied for its application in cancer treatment. This compound was subject to enzymatic hydrolysis, affecting its pharmacokinetics, but analogs with increased stability and decreased clearance rates were discovered (Teffera et al., 2013).

Anti-Leishmanial Activity

Compounds structurally similar to this compound have been shown to possess anti-leishmanial properties. A series of 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones were synthesized and demonstrated significant anti-leishmanial and anti-fungal activities (Hussain et al., 2016).

Corrosion Inhibition

Benzimidazole derivatives, including those structurally related to the compound , have been studied for their corrosion inhibition properties. For instance, derivatives such as 2-(1-((piperidine-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)phenol were found to effectively inhibit corrosion of N80 steel in hydrochloric acid, with inhibition efficiencies increasing with the concentration of inhibitors (Yadav et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could potentially be developed into a pharmaceutical drug if it shows promising activity .

Mechanism of Action

Properties

IUPAC Name

1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S.C2H2O4/c1-18(2)31(29,30)21-9-7-19(8-10-21)15-24(28)26-13-11-20(12-14-26)16-27-17-25-22-5-3-4-6-23(22)27;3-1(4)2(5)6/h3-10,17-18,20H,11-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFRVBTVAMGHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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